molecular formula C12H20N4O4S B2761687 Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2137761-21-6

Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B2761687
CAS No.: 2137761-21-6
M. Wt: 316.38
InChI Key: ACARLMXLBFQECW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 3 with a methylsulfamoyl group and at position 5 with a tert-butyl carboxylate. The methylsulfamoyl moiety introduces hydrogen-bonding capabilities, making it relevant for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-12(2,3)20-11(17)15-5-6-16-9(8-15)10(7-14-16)21(18,19)13-4/h7,13H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACARLMXLBFQECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)NC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C12H20N4O4S
  • Molecular Weight: 316.38 g/mol
  • CAS Number: 2137761-21-6
  • Purity: Typically ≥ 95%

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease pathways. The presence of the methylsulfamoyl group is thought to enhance its binding affinity and selectivity towards specific targets.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits inhibitory activity against Mycobacterium tuberculosis by targeting pantothenate synthetase.
Anti-inflammatoryDemonstrates potential anti-inflammatory effects in vitro, reducing cytokine production.
AnticancerShows promising results in inhibiting tumor growth in various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The mechanism involves inhibition of pantothenate synthetase, a critical enzyme for bacterial survival. This suggests a potential role for the compound in treating tuberculosis, especially in drug-resistant strains.
  • Anti-inflammatory Effects
    • Research indicates that this compound can modulate inflammatory responses by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This positions it as a candidate for further development in inflammatory diseases.
  • Anticancer Properties
    • Preliminary studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. The exact pathways involved are still under investigation, but initial results suggest that it may induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine derivatives share a common bicyclic framework but differ in substituents, which critically influence their physicochemical properties, reactivity, and applications. Below is a systematic comparison:

Substituent Diversity at Position 3

The substituent at position 3 determines the compound’s electronic and steric profile. Key examples include:

Compound Name (Position 3 Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target compound : Methylsulfamoyl C₁₂H₂₀N₄O₄S* ~316.3† Hydrogen-bond donor/acceptor; potential enzyme inhibition
3-Bromo (tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate) C₁₁H₁₆BrN₃O₂ 302.17 Halogen for cross-coupling (e.g., Suzuki reactions)
3-Iodo (tert-butyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate) C₁₁H₁₆N₃O₂I 349.17 Bulky halogen for nucleophilic substitution
3-Boronic ester (tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate) C₁₈H₂₈BN₃O₄ 361.25 Suzuki-Miyaura cross-coupling precursor
3-Hydroxymethyl (tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) C₁₂H₁₉N₃O₃ 253.3 Polar group for solubility or further oxidation
3-(4-Fluorophenyl) (tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) C₁₇H₂₀FN₃O₂ 317.36 Aromatic interactions; possible CNS targeting

*Estimated formula based on structural analogy; †Calculated based on substituent differences.

Structural and Functional Analogues

  • Hexahydropyrrolo[3,4-c]pyrrole derivatives (e.g., ): These lack the pyrazolo[1,5-a]pyrazine core but share tert-butyl carboxylate groups. They exhibit distinct conformational flexibility, impacting binding pocket compatibility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. Initial steps often involve condensation of pyrazole precursors with amines or sulfonamide-containing reagents under catalytic conditions (e.g., sodium hydride in DMF). The tert-butyl carboxylate group is introduced through Boc-protection strategies, while the methylsulfamoyl moiety is added via nucleophilic substitution or coupling reactions. Reaction optimization includes controlling temperature (0–60°C) and solvent polarity to minimize side products .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation relies on NMR (¹H, ¹³C, DEPT for stereochemistry), HPLC-MS (for purity and molecular weight confirmation), and X-ray crystallography (where crystalline samples are available). Key structural features, such as the pyrazolo-pyrazine core and methylsulfamoyl substituent, are confirmed via characteristic NMR shifts (e.g., sulfonamide protons at δ 2.8–3.2 ppm) and fragmentation patterns in mass spectrometry .

Q. What initial biological screening assays are used to evaluate its pharmacological potential?

  • Methodological Answer : Primary assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) to assess binding affinity (IC₅₀ values).
  • Cellular viability assays (MTT or ATP-luminescence) in disease-relevant cell lines.
  • ADME-Tox profiling (e.g., microsomal stability, CYP450 inhibition).
    The methylsulfamoyl group may enhance solubility and target engagement, as seen in structurally related pyrazolo-pyrazines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Catalyst screening : Transition metals (Pd, Cu) or organocatalysts for regioselective coupling.
  • Automated reactors : Enable precise control of temperature/pH, reducing side reactions.
    Purity (>95%) is verified via reverse-phase HPLC with UV detection at 254 nm .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:

  • Substituent variation : Replacing methylsulfamoyl with other sulfonamide derivatives to assess steric/electronic effects.
  • Scaffold hopping : Comparing activity against pyrazolo-pyrimidine or triazolo-pyrazine analogs.
  • Molecular docking : Aligning with target protein structures (e.g., kinases) to predict binding modes.
    Data from related compounds (e.g., tert-butyl 3-iodo derivatives) suggest halogen substituents enhance target selectivity .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions arise due to:

  • Purity variations : Impurities (e.g., residual solvents) may confound assays. COA (Certificate of Analysis) validation is critical .
  • Assay conditions : Standardize protocols (e.g., ATP concentrations in kinase assays).
  • Cell line heterogeneity : Use isogenic cell lines or primary cells for reproducibility.
    Cross-referencing with structurally validated analogs (e.g., tert-butyl 3-aminomethyl derivatives) helps isolate structure-specific effects .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Methodological Answer : Key challenges include:

  • Degradant identification : LC-MS/MS with high-resolution mass spectrometry to detect low-abundance species (e.g., tert-butyl cleavage products).
  • Stability studies : Accelerated stability testing (40°C/75% RH) in simulated gastric fluid (pH 1.2) and plasma.
  • Isotopic labeling : ¹⁴C-labeled compound tracks metabolic pathways.
    Related pyrazolo-pyrazines show instability in acidic conditions, necessitating formulation adjustments .

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